molecular formula C15H13ClN4O4S B3679317 N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxy-3-nitrobenzamide

N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxy-3-nitrobenzamide

Cat. No.: B3679317
M. Wt: 380.8 g/mol
InChI Key: XQGVCQHEBIOIDG-UHFFFAOYSA-N
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Description

N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxy-3-nitrobenzamide is a novel thiourea derivative Thiourea derivatives are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxy-3-nitrobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone to form the intermediate isothiocyanate. This intermediate then reacts with 5-chloropyridin-2-amine to yield the desired thiourea derivative . The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Acetone or other suitable organic solvents

    Catalysts: None required

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: To ensure consistent product quality

    Purification steps: Including recrystallization and chromatography to achieve high purity

Chemical Reactions Analysis

Types of Reactions

N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxy-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones

    Reduction: Reduction of the nitro group to an amine

    Substitution: Halogen substitution reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions

    Substitution: Nucleophiles such as amines or thiols

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Amines

    Substitution: Corresponding substituted products

Scientific Research Applications

N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxy-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxy-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or disrupt cellular processes in pathogens. The compound’s thiourea group is crucial for its binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide
  • N-[(5-chloropyridin-2-yl)carbamothioyl]-3-propoxybenzamide

Uniqueness

Its ethoxy and nitro groups, in particular, provide distinct chemical properties compared to other thiourea derivatives .

Properties

IUPAC Name

N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O4S/c1-2-24-12-5-3-9(7-11(12)20(22)23)14(21)19-15(25)18-13-6-4-10(16)8-17-13/h3-8H,2H2,1H3,(H2,17,18,19,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGVCQHEBIOIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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